molecular formula C31H34N4O5 B048650 2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide CAS No. 117756-24-8

2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide

货号: B048650
CAS 编号: 117756-24-8
分子量: 542.6 g/mol
InChI 键: SGVJLMFFXDTAFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide is a useful research compound. Its molecular formula is C31H34N4O5 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide is a complex synthetic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, particularly regarding its anticonvulsant properties and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H28N4O4\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{4}

This structure includes a dioxopyrrolidin moiety, which is significant for its biological activity. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticonvulsant Properties

Recent studies have identified related compounds containing the dioxopyrrolidin structure as having significant anticonvulsant effects. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated broad-spectrum anticonvulsant activity across several animal models. Key findings include:

  • Maximal Electroshock (MES) Test : AS-1 showed potent protection against seizures induced by maximal electroshock.
  • Pentylenetetrazole (PTZ) Test : It exhibited strong efficacy in both the acute and kindling models of epilepsy.
  • Drug Interaction Studies : A combination of AS-1 with valproic acid resulted in a supra-additive interaction, indicating potential for combination therapy in drug-resistant epilepsy .

The mechanisms through which these compounds exert their effects are multifaceted:

  • Modulation of Neurotransmitter Systems : The compound may influence GABAergic and glutamatergic neurotransmission, which are critical in seizure control.
  • Ion Channel Interaction : Similar compounds have been shown to interact with voltage-gated ion channels, modulating neuronal excitability.
  • ADME-Tox Profile : In vitro studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability and safety profiles .

Study 1: Efficacy in Animal Models

A study evaluated the efficacy of AS-1 in various seizure models. The results indicated that at doses ranging from 15 mg/kg to 60 mg/kg, AS-1 provided significant protection against seizures induced by PTZ and delayed kindling progression. The study also highlighted its safety profile, as determined by rotarod tests assessing motor coordination .

Study 2: Electrophysiological Assessments

In zebrafish models, AS-1 significantly reduced the frequency of epileptiform-like events observed in electroencephalographic assays. This suggests that the compound may have translational potential for treating epilepsy in humans .

Data Table: Summary of Biological Activity Findings

Study Model Dose (mg/kg) Efficacy Notes
Study 1MES Test15 - 60Significant seizure protectionFavorable safety profile
Study 1PTZ Kindling Model15 - 60Delayed kindling progressionMotor coordination assessed
Study 2Zebrafish ModelN/AReduced epileptiform eventsElectrophysiological assessment

属性

CAS 编号

117756-24-8

分子式

C31H34N4O5

分子量

542.6 g/mol

IUPAC 名称

2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C31H34N4O5/c1-20(2)16-25(30(39)33-24-13-12-22-10-6-7-11-23(22)18-24)34-27(36)19-32-31(40)26(17-21-8-4-3-5-9-21)35-28(37)14-15-29(35)38/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,39)(H,34,36)

InChI 键

SGVJLMFFXDTAFJ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N4C(=O)CCC4=O

规范 SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N4C(=O)CCC4=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。